2-Pyrimidin-2-yl-propionic acid

Description

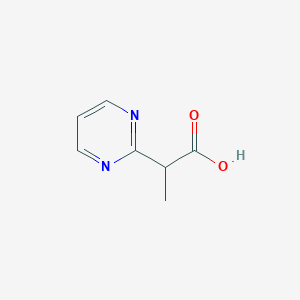

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMWOWKVXYJNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591661 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-16-3 | |

| Record name | 2-(Pyrimidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2-Pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid with potential applications as a synthetic intermediate in pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway with a detailed experimental protocol, and a summary of the current, albeit limited, understanding of its biological significance. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

2-Pyrimidin-2-yl-propionic acid, with the CAS number 819850-16-3, is a crystalline solid.[1] While detailed experimental data remains scarce in peer-reviewed literature, information from chemical suppliers provides foundational knowledge of its properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Formal Name | α-methyl-2-pyrimidineacetic acid | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% (as commercially available) | [1] |

| Solubility | 5 mg/mL in PBS (pH 7.2) | [1] |

| Boiling Point | 278.5°C (predicted) | [2] |

| Density | 1.261 g/cm³ (predicted) | [2] |

| Flash Point | 122.2°C (predicted) | [2] |

| Refractive Index | 1.546 (predicted) | [2] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (under specified storage conditions) | [1] |

Synthesis of 2-Pyrimidin-2-yl-propionic acid

Proposed Synthetic Pathway

The proposed synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine (B141910) and the enolate of ethyl propionate (B1217596). The resulting ethyl 2-(pyrimidin-2-yl)propanoate is then hydrolyzed to yield the final product, 2-Pyrimidin-2-yl-propionic acid.

Caption: Proposed two-step synthesis of 2-Pyrimidin-2-yl-propionic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

-

Enolate Formation: Slowly add ethyl propionate (1.0 eq) to the LDA solution at -78°C and stir for 30 minutes to ensure complete formation of the lithium enolate.

-

Coupling Reaction: Add a solution of 2-chloropyrimidine (1.0 eq) in anhydrous THF to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(pyrimidin-2-yl)propanoate.

Step 2: Hydrolysis to 2-Pyrimidin-2-yl-propionic acid

-

Saponification: Dissolve the purified ethyl 2-(pyrimidin-2-yl)propanoate (1.0 eq) in a mixture of ethanol (B145695) and water. Add an excess of sodium hydroxide (B78521) (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to pH 3-4 with cold 1 M hydrochloric acid, which should result in the precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Pyrimidin-2-yl-propionic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Properties and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with 2-Pyrimidin-2-yl-propionic acid. It is primarily cataloged as a synthetic intermediate for pharmaceutical synthesis.[1]

The broader class of arylpropionic acid derivatives is well-known for its anti-inflammatory, analgesic, and antipyretic properties, with prominent members like ibuprofen (B1674241) and naproxen (B1676952) acting as non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. However, it is crucial to note that the biological effects of 2-Pyrimidin-2-yl-propionic acid have not been experimentally determined and cannot be assumed based on its structural class alone.

Given the absence of data, a logical workflow for the initial biological evaluation of this compound would involve a series of in vitro and in vivo assays.

Caption: A proposed workflow for the biological evaluation of 2-Pyrimidin-2-yl-propionic acid.

Conclusion

2-Pyrimidin-2-yl-propionic acid is a commercially available compound with potential for use in drug discovery and development. While its physical and chemical properties are not extensively documented in peer-reviewed literature, predictive data and information from suppliers offer a basic characterization. The proposed synthetic route provides a viable method for its laboratory-scale preparation. A significant knowledge gap exists regarding its biological activity and mechanism of action. The suggested biological evaluation workflow provides a roadmap for future research to elucidate its pharmacological profile and potential therapeutic applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid, also known as α-methyl-2-pyrimidineacetic acid, is a synthetic intermediate utilized in pharmaceutical synthesis.[1][2] As a member of the pyrimidine (B1678525) class of compounds, it holds potential for further investigation in medicinal chemistry due to the wide range of pharmacological activities exhibited by pyrimidine derivatives.[3][4] Understanding the fundamental physicochemical characteristics of this molecule is a critical first step in its potential development as a therapeutic agent. These properties govern crucial aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), which are pivotal for a compound's journey from laboratory to clinical application.[5]

This guide provides a summary of the known physicochemical data for 2-Pyrimidin-2-yl-propionic acid and details the standard experimental protocols for determining these essential parameters.

Physicochemical Data

The quantitative physicochemical properties of 2-Pyrimidin-2-yl-propionic acid are summarized below. It is important to note that while some data is available, comprehensive experimental values for properties like melting point, pKa, and logP are not widely published.

| Property | Value | Source |

| CAS Number | 819850-16-3 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Formula Weight | 152.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | 5 mg/mL in PBS (pH 7.2) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard, validated methods widely used in the pharmaceutical industry.

The melting point is a fundamental indicator of a compound's purity.[6] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range often indicates the presence of impurities.[6][7]

Methodology: Capillary Method [8]

-

Sample Preparation: Ensure the crystalline solid sample is completely dry and, if necessary, pulverize it into a fine powder.[9][10]

-

Loading: Jab the open end of a glass capillary tube into the powdered sample.[9][10] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9][10] To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube, allowing it to bounce on the benchtop. Repeat until the sample height is 2-3 mm.[9][10]

-

Measurement:

-

Insert the loaded capillary tube into a calibrated melting point apparatus.[9]

-

If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to get an estimate.[6]

-

For an accurate measurement, start heating at a slower rate (1-2°C/minute) when the temperature is about 15-20°C below the estimated melting point.[8][9]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10] For accuracy, never re-melt a sample; always use a fresh sample in a new capillary tube.[8]

Aqueous solubility is a critical determinant of a drug's bioavailability.[5] Low solubility can impede absorption and lead to unreliable results in in-vitro assays.[5][11]

Methodology: Shake-Flask Method [12]

-

Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a sealed flask.[13] The pH-solubility profile should be determined over a pH range of 1.2 to 6.8.[14]

-

Equilibration: Agitate the flask in a temperature-controlled environment (e.g., 37 ± 1°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14] The agitation speed should be optimized to ensure particle contact with the solvent without forming a vortex.[14]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm).[11][12]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate. Common analytical techniques include UV/Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or LC-MS/MS.[13] A standard calibration curve for the compound must be prepared to ensure accurate quantification.[13]

-

Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[14]

The pKa value indicates the strength of an acid in solution and is crucial for predicting a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.[15]

Methodology: Potentiometric Titration [16]

-

Apparatus Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15][17]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[17] Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[15][17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

Titration:

-

Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode.[15][17]

-

For an acidic compound like 2-Pyrimidin-2-yl-propionic acid, make the solution acidic (e.g., pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl).[15][17]

-

Gradually add a standardized basic titrant (e.g., 0.1 M NaOH) in small, precise increments.[17]

-

Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12-12.5.[15][17]

-

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the pH at which half of the acid has been neutralized, which is equal to the pKa.[16] Perform at least three titrations to ensure reliability.[17]

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its potential for metabolic turnover.

Methodology: Shake-Flask Method (OECD Guideline 107) [18][19][20]

-

Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water. The concentration should not exceed 0.01 mol/L.[18]

-

Partitioning:

-

Combine the n-octanol stock solution with a volume of water (pre-saturated with n-octanol) in a suitable vessel. The test should be conducted at a constant temperature (20-25°C).[18][20]

-

Shake the vessel until equilibrium is achieved (typically 5-15 minutes).

-

Separate the two phases (n-octanol and water) by centrifugation.[20]

-

-

Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC, UV/Vis spectroscopy).[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its logarithm to base 10 (logP).

-

Validation: The experiment should be repeated with different solvent volume ratios and substance quantities. The resulting six logP values should fall within a range of ± 0.3 units.[18] For compounds with logP values between 0 and 6, an HPLC method can also be used for estimation (OECD Guideline 117).[21]

Visualized Workflow

A generalized workflow for the physicochemical characterization of a novel compound like 2-Pyrimidin-2-yl-propionic acid is essential for a systematic evaluation.

Caption: Workflow for Physicochemical Characterization.

Since no specific signaling pathways for 2-Pyrimidin-2-yl-propionic acid are documented in the public literature, a pathway diagram cannot be provided at this time. Further biological screening would be required to elucidate its mechanism of action.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-pyrimidinepropanoic acid, a-methyl- | CAS#:819850-14-1 | Chemsrc [chemsrc.com]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. acri.gov.tw [acri.gov.tw]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

2-Pyrimidin-2-yl-propionic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrimidin-2-yl-propionic acid is a heterocyclic carboxylic acid that holds significance as a synthetic intermediate in the realm of pharmaceutical and medicinal chemistry.[1] The pyrimidine (B1678525) core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. Consequently, derivatives of pyrimidine are extensively explored for various pharmacological applications, such as anticancer, anti-inflammatory, antimicrobial, and antiviral therapies.[2][3] This technical guide provides a comprehensive overview of the available information on 2-Pyrimidin-2-yl-propionic acid, including its chemical identifiers, and discusses its potential synthetic routes and biological relevance in the broader context of pyrimidine chemistry.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The key identifiers and physicochemical properties of 2-Pyrimidin-2-yl-propionic acid are summarized below.

| Identifier/Property | Value |

| CAS Number | 819850-16-3[1] |

| Formal Name | α-methyl-2-pyrimidineacetic acid[1] |

| Molecular Formula | C₇H₈N₂O₂[1] |

| Formula Weight | 152.2 g/mol [1] |

| SMILES | CC(C(=O)O)c1ncccn1[1] |

| InChI | InChI=1S/C7H8N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-5H,1H3,(H,10,11)[1] |

| InChI Key | YQMWOWKVXYJNFX-UHFFFAOYSA-N[1] |

| Physical Form | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml[1] |

| Storage | Recommended storage at -20°C[1] |

Synthesis and Experimental Protocols

A hypothetical synthetic workflow is presented below. This diagram illustrates a general, logical pathway and does not represent a validated experimental protocol.

Caption: Hypothetical synthetic workflow for 2-Pyrimidin-2-yl-propionic acid.

Biological and Pharmacological Context

Direct biological activity data for 2-Pyrimidin-2-yl-propionic acid is not extensively documented in publicly available research. Its primary role is cited as a synthetic intermediate for pharmaceutical synthesis.[1] However, the pyrimidine nucleus is a cornerstone of numerous biologically active molecules, and the introduction of a carboxylic acid moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The diverse biological activities associated with pyrimidine derivatives are vast and well-documented. These include:

-

Anticancer Activity: Many pyrimidine analogs are developed as antimetabolites that interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells.[2][4]

-

Anti-inflammatory Effects: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties.[2][5]

-

Antimicrobial and Antiviral Properties: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs.[2][3]

The potential for 2-Pyrimidin-2-yl-propionic acid to serve as a precursor for novel therapeutics is significant. The propionic acid group can be further functionalized, for instance, by forming amides or esters, to generate a library of compounds for biological screening.

The following diagram illustrates the central role of the pyrimidine core in the development of various therapeutic agents.

Caption: The pyrimidine core as a scaffold for diverse therapeutic agents.

Conclusion

2-Pyrimidin-2-yl-propionic acid is a valuable chemical intermediate with a well-defined chemical identity. While specific experimental and biological data for this compound are sparse in the public domain, its structural components—a pyrimidine ring and a propionic acid side chain—are features of many pharmacologically important molecules. For researchers and drug development professionals, 2-Pyrimidin-2-yl-propionic acid represents a versatile starting material for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for the discovery of new medicines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Pyrimidin-2-yl-propionic Acid: Molecular Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrimidin-2-yl-propionic acid, a heterocyclic carboxylic acid, serves as a significant synthetic intermediate in the landscape of pharmaceutical research and development. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible literature, its role as a key building block in the creation of complex, biologically active molecules, particularly kinase inhibitors, is highlighted. This document aims to consolidate the available information for researchers and professionals engaged in medicinal chemistry and drug discovery.

Molecular Structure and Chemical Formula

2-Pyrimidin-2-yl-propionic acid, also known as α-methyl-2-pyrimidineacetic acid, is a substituted pyrimidine (B1678525) derivative. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A propionic acid group is attached to the second position of this pyrimidine ring.

The chemical formula for 2-Pyrimidin-2-yl-propionic acid is C₇H₈N₂O₂ [1].

The structural representation of the molecule is as follows:

Caption: Molecular structure of 2-Pyrimidin-2-yl-propionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Pyrimidin-2-yl-propionic acid is presented in the table below. This data has been compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference |

| CAS Number | 819850-16-3 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | PBS (pH 7.2): 5 mg/mL | [1] |

| SMILES | CC(C(=O)O)c1ncccn1 | [1] |

| InChI Key | YQMWOWKVXYJNFX-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A potential, though not explicitly documented, synthetic workflow could be conceptualized as follows:

Caption: A conceptual synthetic workflow for 2-Pyrimidin-2-yl-propionic acid.

It is important to note that this represents a generalized approach, and the specific reaction conditions, catalysts, and reagents would require empirical optimization.

Applications in Drug Discovery and Development

The primary utility of 2-Pyrimidin-2-yl-propionic acid lies in its role as a scaffold in medicinal chemistry. The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, known for its ability to participate in hydrogen bonding and other interactions with biological targets.

Kinase Inhibitors

The 2-substituted pyrimidine motif is a common feature in a variety of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. While direct evidence of 2-Pyrimidin-2-yl-propionic acid's own biological activity is scarce, its incorporation into more complex molecules is suggestive of its utility in this area. For instance, a patent for pyrrolopyrimidine compounds as kinase inhibitors describes molecules that contain a 2-pyrimidin-2-yl-propionic acid-derived fragment. This indicates its use as a building block to introduce a specific side chain that can interact with the kinase active site or allosteric pockets.

A logical workflow for the utilization of 2-Pyrimidin-2-yl-propionic acid in the synthesis of a hypothetical kinase inhibitor is depicted below:

Caption: Logical workflow for the use of 2-Pyrimidin-2-yl-propionic acid in kinase inhibitor synthesis.

Conclusion

2-Pyrimidin-2-yl-propionic acid is a valuable chemical entity for researchers in the field of drug discovery. Its molecular structure, combining a pyrimidine core with a propionic acid side chain, makes it a versatile building block for the synthesis of complex molecules with therapeutic potential. While detailed information on its synthesis and direct biological activity is limited in the public domain, its implicit role in the development of kinase inhibitors underscores its importance. Further research into the synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents.

References

An In-depth Technical Guide to Pyrimidine-Containing Propionic Acids and Their Derivatives in Drug Discovery

Introduction

2-Pyrimidin-2-yl-propionic acid, also known as α-methyl-2-pyrimidineacetic acid, is a heterocyclic carboxylic acid. While specific detailed research on the discovery, history, and direct biological activity of 2-Pyrimidin-2-yl-propionic acid itself is limited in publicly available scientific literature, its significance lies in its role as a key synthetic intermediate in the development of more complex pharmaceutical compounds. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2][3][4] This guide will provide a comprehensive overview of the broader class of pyrimidine-containing propionic acids and their derivatives, covering their synthesis, biological importance, and the experimental methodologies used to evaluate them.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous endogenous molecules, including the nucleobases uracil, thymine, and cytosine.[3] This inherent biological relevance has made pyrimidine and its derivatives a focal point for drug discovery, leading to the development of agents with a wide spectrum of therapeutic applications, including:

The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Synthesis of Pyrimidine-Containing Scaffolds

A general workflow for the synthesis of a substituted pyrimidine, which could be a precursor to or a derivative of 2-pyrimidin-2-yl-propionic acid, is depicted below.

Figure 1: Generalized workflow for the synthesis of pyrimidine derivatives via the Biginelli reaction.

More contemporary methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl substituents onto the pyrimidine ring, offering a powerful tool for generating diverse chemical libraries for drug screening.

Biological Activities of Pyrimidine Derivatives

As 2-Pyrimidin-2-yl-propionic acid is primarily a building block, its "biological activity" is realized in the final compounds synthesized from it. The pyrimidine core has been incorporated into drugs targeting a wide array of biological pathways.

Anticancer Activity

Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For example, certain pyrimidine-containing compounds are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is overexpressed in many cancers.

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Antimicrobial Activity

The pyrimidine nucleus is also a key feature in many antimicrobial agents. These compounds can act through various mechanisms, such as inhibiting essential enzymes in bacteria or fungi, or interfering with cell wall synthesis.

Quantitative Data on Biologically Active Pyrimidine Derivatives

While no specific quantitative biological data for 2-Pyrimidin-2-yl-propionic acid is available, the following table summarizes representative data for various biologically active pyrimidine derivatives to illustrate the potency that can be achieved with this scaffold.

| Compound Class | Target | Biological Activity | IC50 / MIC | Reference |

| Pyrazolopyrimidines | p38α MAP kinase | Anti-inflammatory | 0.2 - 1.5 µM | [3] |

| Aminopyrimidines | EGFR Tyrosine Kinase | Anticancer | 0.05 - 0.5 µM | [3] |

| Thienopyrimidines | Various Bacteria | Antibacterial | 1 - 16 µg/mL | [6] |

| Fused Pyrimidines | Mycobacterium tuberculosis | Antitubercular | 0.08 - 0.09 µM | [7] |

Note: The data presented are for representative compounds within the cited classes and are intended for illustrative purposes.

Experimental Protocols

The evaluation of novel pyrimidine derivatives involves a standard cascade of in vitro and in vivo assays.

General Experimental Workflow for Drug Evaluation

Figure 3: A typical workflow for the evaluation of novel pharmaceutical compounds.

Example Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of a pyrimidine derivative against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Conclusion

While 2-Pyrimidin-2-yl-propionic acid itself is not a widely studied molecule in terms of its own biological activity, it represents a valuable chemical scaffold. The broader family of pyrimidine-containing compounds, which can be synthesized using intermediates like 2-pyrimidin-2-yl-propionic acid, has had a profound impact on modern medicine. The continued exploration of novel synthetic routes to create diverse pyrimidine libraries, coupled with robust biological evaluation, promises to yield new therapeutic agents for a wide range of diseases. The versatility and proven track record of the pyrimidine core ensure that it will remain a high-priority scaffold for medicinal chemists and drug development professionals for the foreseeable future.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Biological Frontier of 2-Pyrimidin-2-yl-propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. When coupled with a propionic acid moiety, it gives rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 2-pyrimidin-2-yl-propionic acid derivatives and related compounds, offering a comprehensive resource on their quantitative data, experimental methodologies, and underlying mechanisms of action.

Core Biological Activities

Derivatives of 2-pyrimidin-2-yl-propionic acid have demonstrated a range of biological effects, primarily centered on anti-inflammatory, antimicrobial, and anticancer activities. The structural combination of the electron-rich pyrimidine ring and the carboxylic acid function of the propionic acid side chain allows for diverse interactions with biological targets.

Anti-inflammatory Activity

A significant area of investigation for pyrimidine-containing propionic acid derivatives is their potential as anti-inflammatory agents. Like many non-steroidal anti-inflammatory drugs (NSAIDs), their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrimidine derivatives involves the inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, these compounds can effectively reduce the inflammatory response. Several pyrimidine derivatives have shown high selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[3][4]

dot

Modulation of Inflammatory Signaling Cascades

Beyond direct enzyme inhibition, pyrimidine derivatives can also modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

dot

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Mechanism of Action of 2-Pyrimidin-2-yl-propionic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 2-Pyrimidin-2-yl-propionic acid. This compound is primarily documented as a synthetic intermediate, and as of this writing, there is no direct, experimentally validated data on its specific biological targets or pathways in the public domain. The proposed mechanisms are extrapolated from the well-established biological activities of its core structural motifs: the pyrimidine (B1678525) ring and the propionic acid side chain. Experimental validation is essential to confirm these hypotheses.

Executive Summary

2-Pyrimidin-2-yl-propionic acid integrates two key pharmacophores: a pyrimidine nucleus, known for its diverse biological activities including anti-inflammatory and kinase inhibitory effects, and a propionic acid moiety, a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Based on this structural composition, the primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes , leading to anti-inflammatory effects. A secondary, plausible mechanism involves the inhibition of protein kinases due to the versatile nature of the pyrimidine scaffold. This guide details these potential pathways, provides quantitative data from analogous compounds, and outlines standard experimental protocols for validation.

Proposed Primary Mechanism of Action: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The presence of the propionic acid group strongly suggests that 2-Pyrimidin-2-yl-propionic acid may function as a non-steroidal anti-inflammatory drug (NSAID). The arylpropionic acid class of NSAIDs, which includes ibuprofen (B1674241) and naproxen, primarily exerts its therapeutic effects by inhibiting COX enzymes.[1] The pyrimidine ring, also prevalent in molecules with demonstrated anti-inflammatory properties, further supports this hypothesis.[2][3][4][5][6]

Signaling Pathway

The proposed primary mechanism involves the interruption of the arachidonic acid cascade. By binding to and inhibiting the active site of COX-1 and/or COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) that mediate inflammation, pain, and fever.[3] The potential for selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform would be a key determinant of its therapeutic profile and potential gastrointestinal side effects.

Caption: Hypothesized Cyclooxygenase (COX) Inhibition Pathway.

Proposed Secondary Mechanism of Action: Protein Kinase Inhibition

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors used in oncology.[7][8][9][10] Numerous pyrimidine derivatives have been developed as ATP-competitive inhibitors of kinases that are critical for cell cycle regulation and signal transduction, such as Aurora kinases, Polo-like kinases (PLK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] It is therefore conceivable that 2-Pyrimidin-2-yl-propionic acid could exhibit inhibitory activity against one or more protein kinases.

Signaling Pathway

In this hypothetical scenario, the compound would bind to the ATP-binding pocket of a protein kinase. This would prevent the transfer of a phosphate (B84403) group from ATP to downstream substrate proteins, thereby blocking the propagation of the signaling cascade and potentially leading to anti-proliferative effects like cell cycle arrest or apoptosis.

Caption: Hypothesized Protein Kinase Inhibition Pathway.

Quantitative Data for Structurally Related Compounds

The following table presents a summary of quantitative data for known pyrimidine and propionic acid derivatives, contextualizing the potential potency of 2-Pyrimidin-2-yl-propionic acid as a COX inhibitor.

| Compound/Drug | Target(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Compound Class |

| Pyrimidine Derivative L1 [5][6] | COX-2 | Not Reported | High | Pyrimidine |

| Pyrimidine Derivative L2 [5][6] | COX-2 | Not Reported | High | Pyrimidine |

| Ibuprofen | COX-1/COX-2 | ~13.5 (COX-1) | ~0.4 | Propionic Acid |

| Naproxen | COX-1/COX-2 | ~5.1 (COX-1) | ~0.6 | Propionic Acid |

| Celecoxib (Reference) | COX-2 | ~0.04 | ~375 | Selective COX-2 Inhibitor |

Experimental Protocols for Mechanism Validation

To test the hypothesized mechanisms of action, the following established experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To quantitatively measure the inhibitory potency (IC50) of 2-Pyrimidin-2-yl-propionic acid against COX-1 and COX-2 and determine its selectivity.

-

Methodology:

-

Enzyme Source: Use purified ovine or bovine COX-1 and recombinant human COX-2.

-

Assay Format: A common method is the colorimetric or fluorometric detection of prostaglandin production. The peroxidase activity of COX is utilized to oxidize a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[5]

-

Procedure: The test compound is incubated with the enzyme at various concentrations before the initiation of the reaction by adding arachidonic acid.

-

Detection: The rate of product formation is monitored spectrophotometrically or fluorometrically.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC50 (COX-1) to IC50 (COX-2).

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

-

Objective: To assess the in vivo efficacy of the compound in a standard model of acute inflammation.

-

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Dosing: The test compound is administered, usually orally (p.o.), at various doses. A vehicle control and a positive control (e.g., indomethacin) are run in parallel.

-

Induction of Edema: One hour post-dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at hourly intervals for 4-6 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each dose group relative to the vehicle control group.

-

Caption: Proposed Experimental Workflow for Validation.

Conclusion and Future Directions

The structural features of 2-Pyrimidin-2-yl-propionic acid provide a compelling, albeit hypothetical, basis for its potential action as a COX-inhibiting anti-inflammatory agent, with a secondary possibility of kinase inhibition. The immediate path forward requires a systematic experimental evaluation using the protocols outlined herein. Initial in vitro screening against COX-1 and COX-2 will be crucial to validate the primary hypothesis. A broad kinase screening panel could efficiently test the secondary hypothesis. Positive results from these assays would warrant progression to in vivo models of inflammation and further pharmacokinetic and toxicological profiling to determine its viability as a potential therapeutic candidate.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability Profiles of 2-Pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Pyrimidin-2-yl-propionic acid, a key synthetic intermediate in pharmaceutical development. Understanding these fundamental physicochemical properties is critical for formulation design, process optimization, and ensuring the therapeutic efficacy and safety of potential drug candidates.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of 2-Pyrimidin-2-yl-propionic acid and a structurally related compound.

Table 1: Solubility Data

| Compound | Solvent/System | Temperature | Solubility |

| 2-Pyrimidin-2-yl-propionic acid | PBS (pH 7.2) | Not Specified | 5 mg/mL[1] |

| 2-methyl-3-Pyrimidin-2-yl-Propionic Acid | DMF | Not Specified | 30 mg/mL[2] |

| DMSO | Not Specified | 30 mg/mL[2] | |

| Ethanol | Not Specified | 30 mg/mL[2] | |

| PBS (pH 7.2) | Not Specified | 10 mg/mL[2] |

Table 2: Stability Data

| Compound | Storage Condition | Duration | Stability |

| 2-Pyrimidin-2-yl-propionic acid | -20°C | ≥ 4 years | Stable[1] |

| 2-methyl-3-Pyrimidin-2-yl-Propionic Acid | Not Specified | ≥ 4 years | Stable[2] |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of 2-Pyrimidin-2-yl-propionic acid are outlined below. These protocols are based on established scientific principles and can be adapted to specific laboratory conditions.

Solubility Determination: Isothermal Equilibrium Method

This method, also known as the shake-flask method, is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

2-Pyrimidin-2-yl-propionic acid

-

Selected solvents (e.g., water, phosphate (B84403) buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Pyrimidin-2-yl-propionic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or spectrophotometric method to determine the concentration of 2-Pyrimidin-2-yl-propionic acid.

-

-

Data Analysis:

-

Calculate the solubility as the mean concentration from at least three replicate experiments.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve 2-Pyrimidin-2-yl-propionic acid in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a defined period.[3]

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Sample Preparation: Prepare solutions of 2-Pyrimidin-2-yl-propionic acid at a known concentration in the respective stress media. For solid-state studies, use the compound as is.

-

Stress Application: Expose the samples to the stress conditions for various time points.

-

Sample Analysis:

-

At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples using a stability-indicating HPLC method. This method must be able to separate the intact compound from its degradation products.

-

-

Data Analysis and Reporting:

-

Quantify the amount of remaining 2-Pyrimidin-2-yl-propionic acid and any major degradation products.

-

Calculate the percentage degradation.

-

Attempt to identify the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the key factors influencing these properties.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing compound stability.

Conclusion

The information and protocols provided in this guide serve as a foundational resource for researchers and professionals involved in the development of pharmaceuticals containing 2-Pyrimidin-2-yl-propionic acid. A thorough understanding and experimental determination of its solubility and stability are paramount for successful formulation, ensuring product quality, and ultimately, therapeutic success. Further studies are recommended to expand the solubility profile in a wider range of pharmaceutically relevant solvents and to fully characterize the degradation pathways under various stress conditions.

References

The Evolving Landscape of 2-Pyrimidin-2-yl-propionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a cornerstone in medicinal chemistry, continues to be a fertile ground for the development of novel therapeutic agents. When coupled with a propionic acid moiety, as seen in 2-pyrimidin-2-yl-propionic acid, it gives rise to a class of compounds with significant pharmacological potential. This technical guide provides an in-depth overview of the known derivatives and analogues of 2-pyrimidin-2-yl-propionic acid, with a focus on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases, including inflammatory conditions and fibrotic disorders.

Derivatives and Analogues: A Structural Overview

The core structure of 2-pyrimidin-2-yl-propionic acid has been modified in various ways to explore and optimize its pharmacological properties. Key modifications include the introduction of substituents on the pyrimidine ring, derivatization of the carboxylic acid group into amides and esters, and the incorporation of additional heterocyclic rings. These modifications have led to the identification of compounds with enhanced potency and improved safety profiles.

A significant area of exploration has been the development of amide analogues, drawing inspiration from the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). By replacing the phenyl group of ibuprofen with a pyrimidine or other heterocyclic rings, researchers have synthesized compounds with improved analgesic activity and reduced gastrointestinal side effects.[1]

Pharmacological Activities

Derivatives of 2-pyrimidin-2-yl-propionic acid have demonstrated a spectrum of biological activities, primarily centered around anti-inflammatory and anti-fibrotic effects.

Anti-inflammatory and Analgesic Activity

Many analogues have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The parent structure is analogous to profens, a class of NSAIDs.[2] Heterocyclic amide analogues of ibuprofen, for instance, have shown potent analgesic effects in preclinical models.[1] Some derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting an alternative mechanism for pain relief.[3]

Anti-fibrotic Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity in hepatic stellate cells. Several of these compounds exhibited potent inhibition of collagen expression, a hallmark of fibrosis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data available for various derivatives and analogues of 2-pyrimidin-2-yl-propionic acid.

Table 1: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives against HSC-T6 Cells [4][5]

| Compound | Structure | IC50 (μM) |

| 12m | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| 12q | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

| Pirfenidone | (Reference Drug) | >100 |

| Bipy55'DC | (Reference Drug) | >100 |

Table 2: FAAH and COX Inhibitory Activity of Ibuprofen Amide Analogues [3]

| Compound | FAAH IC50 (μM) | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| Ibuprofen (1) | 134 | ~29 | Weak inhibition |

| 2 | 0.52 | ~60 | Weak inhibition |

| 9 (ibu-am14) | 3.6 | ~50 | Weak inhibition |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-pyrimidin-2-yl-propionic acid derivatives.

General Synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives[4][5]

A multi-step synthesis is employed to generate 2-(pyridin-2-yl) pyrimidine derivatives. The key steps are outlined in the workflow diagram below. The synthesis typically begins with the esterification of nicotinic acid, followed by N-oxidation, cyanation, and subsequent cyclization with an appropriate amidine to form the pyrimidine ring. The final derivatives are often obtained through amide coupling reactions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay[3]

The ability of compounds to inhibit FAAH activity is determined using radiolabeled anandamide (B1667382) ([³H]AEA) as a substrate. Rat brain homogenates serve as the enzyme source. The assay measures the amount of [³H]ethanolamine produced from the hydrolysis of [³H]AEA in the presence and absence of the test compounds. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value.

Anti-fibrosis Activity Assay[4][5]

The anti-fibrotic activity is evaluated using immortalized rat hepatic stellate cells (HSC-T6). The cells are treated with the test compounds, and the inhibitory effect on cell proliferation is measured using assays like the MTT assay. The IC50 values are then calculated. Further evaluation of anti-fibrotic potential can be conducted by measuring the expression of fibrosis markers such as collagen type I alpha 1 (COL1A1) using ELISA and hydroxyproline (B1673980) assays.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the derivatives of 2-pyrimidin-2-yl-propionic acid.

Caption: Synthetic workflow for 2-(pyridin-2-yl) pyrimidine derivatives.

Caption: Logical relationships of 2-pyrimidin-2-yl-propionic acid derivatives.

Conclusion

The derivatives and analogues of 2-pyrimidin-2-yl-propionic acid represent a promising and versatile class of compounds with significant therapeutic potential. The core structure allows for extensive chemical modification, leading to compounds with diverse pharmacological profiles, including potent anti-inflammatory, analgesic, and anti-fibrotic activities. The data and methodologies presented in this guide highlight the progress made in this area and provide a solid foundation for future research and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential and bringing novel treatments to patients in need.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Pyrimidin-2-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe proposed analytical methods for the quantification of 2-Pyrimidin-2-yl-propionic acid. To the best of our knowledge, specific validated methods for this particular analyte have not been published. The information provided is based on established analytical principles for similar chemical structures, including pyrimidine (B1678525) derivatives and propionic acid analogues. These methods will require optimization and validation for specific matrices and applications.

Introduction

2-Pyrimidin-2-yl-propionic acid is a synthetic intermediate of interest in pharmaceutical development.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, process optimization, and quality control. This document outlines three proposed analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization.

Proposed Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is proposed for the routine quantification of 2-Pyrimidin-2-yl-propionic acid in bulk materials or simple formulations. The pyrimidine ring is expected to exhibit significant UV absorbance, allowing for sensitive detection.[1][2] Pyrimidine derivatives are often analyzed using reversed-phase HPLC.[3]

2.1.1. Experimental Protocol

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water) to achieve a concentration within the linear range of the assay.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4][5]

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Proposed Starting Parameters):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. For example, a gradient or isocratic elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be a good starting point. An alternative is an acetate (B1210297) buffer at pH 4.0.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Based on UV spectra of similar pyrimidine compounds, a starting wavelength of 260-280 nm is recommended.[1][7] A diode array detector can be used to determine the optimal wavelength.

-

2.1.2. Data Presentation: Proposed HPLC-UV Starting Parameters

| Parameter | Proposed Condition | Rationale/Reference |

| Column | C18 (4.6 x 150 mm, 5 µm) | Common for pyrimidine derivatives.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Elution | Gradient or Isocratic | To be optimized for resolution and run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[3] |

| Temperature | 30 °C | Provides stable retention times. |

| Detection | UV at 275 nm (or optimal λmax) | Pyrimidine derivatives show absorbance in this region.[1] |

| Injection Volume | 10 µL | Standard injection volume. |

2.1.3. Visualization: HPLC-UV Workflow

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, an LC-MS/MS method is recommended. This approach is ideal for pharmacokinetic studies.

2.2.1. Experimental Protocol

-

Sample Preparation (for plasma):

-

To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[8]

-

Vortex to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new vial and dilute with water or an initial mobile phase before injection.[8]

-

-

LC-MS/MS Conditions (Proposed Starting Parameters):

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode is a good starting point, as the pyrimidine nitrogens can be protonated.

-

MRM Transitions: The precursor ion will likely be [M+H]+. Product ions will need to be determined by infusing a standard solution of the analyte.

-

2.2.2. Data Presentation: Proposed LC-MS/MS Starting Parameters

| Parameter | Proposed Condition | Rationale/Reference |

| Sample Prep | Protein Precipitation (Acetonitrile) | Common for plasma samples.[8] |

| Column | C18 (2.1 x 50 mm, 1.8 µm) | Suitable for fast LC-MS/MS analysis. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aids in positive ionization.[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for LC-MS. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization | ESI Positive | Pyrimidine nitrogen atoms are basic. |

| Detection | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |

2.2.3. Visualization: LC-MS/MS Workflow

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of small molecules. However, due to the low volatility of the carboxylic acid group, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound.[9][10]

2.3.1. Experimental Protocol

-

Sample Preparation and Derivatization:

-

Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.[11] Alternatively, use an alkyl chloroformate like ethyl chloroformate or methyl chloroformate for rapid derivatization at room temperature.[9][12]

-

The derivatized sample is then ready for GC-MS injection.

-

-

GC-MS Conditions (Proposed Starting Parameters):

-

GC System: Gas chromatograph with a mass selective detector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program will need to be optimized.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

-

2.3.2. Data Presentation: Proposed GC-MS Starting Parameters

| Parameter | Proposed Condition | Rationale/Reference |

| Derivatization | Silylation (e.g., BSTFA) | Increases volatility of the carboxylic acid.[10][11] |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | General purpose, robust column. |

| Carrier Gas | Helium (1 mL/min) | Inert and provides good efficiency. |

| Inlet Temp. | 250 °C | Ensures vaporization of the derivatized analyte. |

| Oven Program | 80 °C ramped to 280 °C | To be optimized for analyte retention. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard for GC-MS. |

| Detection | SIM mode | For enhanced sensitivity and selectivity in quantification. |

2.3.3. Visualization: GC-MS Derivatization and Analysis Workflow

Method Validation

Once a suitable method has been developed, it must be validated according to ICH guidelines or equivalent regulatory standards. Key validation parameters include:

-

Specificity/Selectivity: Ensuring no interference from matrix components.

-

Linearity: Demonstrating a proportional relationship between concentration and response.

-

Range: The concentration interval over which the method is precise and accurate.

-

Accuracy: Closeness of the measured value to the true value.

-

Precision: Repeatability and intermediate precision of the measurements.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: Stability of the analyte in the sample matrix and in prepared solutions under various conditions.

References

- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bib.irb.hr:8443 [bib.irb.hr:8443]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for 2-Pyrimidin-2-yl-propionic acid in In Vitro Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pyrimidin-2-yl-propionic acid is a synthetic compound with potential applications in pharmaceutical research.[1] Its structural characteristics suggest it may be a valuable tool for investigating various cellular processes. While direct biological data for this specific compound is limited, its classification as a propionic acid derivative suggests potential roles in modulating inflammatory and proliferative pathways, similar to other compounds in this class which have shown anti-inflammatory and anti-cancer activities.[2][3][4][5] These application notes provide a comprehensive guide for utilizing 2-Pyrimidin-2-yl-propionic acid in a variety of in vitro cellular assays to explore its potential therapeutic effects. The protocols and pathways described herein are based on established methodologies for analogous compounds and serve as a foundational framework for investigation.

Hypothetical Biological Activity and Data Presentation

Based on the activities of related propionic acid derivatives, we hypothesize that 2-Pyrimidin-2-yl-propionic acid may exhibit anti-proliferative and pro-apoptotic effects in cancer cell lines. This could be mediated through the inhibition of key signaling pathways involved in cell survival and growth, such as the PI3K/Akt/mTOR pathway.

Table 1: Hypothetical Anti-proliferative Activity of 2-Pyrimidin-2-yl-propionic acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 72 | 25.5 |

| PC-3 | Prostate Cancer | MTT | 72 | 42.1 |

| A549 | Lung Cancer | CellTiter-Glo® | 72 | 33.8 |

| HCT116 | Colon Cancer | Resazurin | 72 | 28.9 |

Table 2: Hypothetical Pro-Apoptotic Effects of 2-Pyrimidin-2-yl-propionic acid on MCF-7 Cells

| Treatment Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Annexin V Positive Cells (%) |

| 0 (Vehicle) | 1.0 | 5.2 |

| 10 | 1.8 | 15.6 |

| 25 | 3.5 | 38.4 |

| 50 | 5.2 | 62.1 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of 2-Pyrimidin-2-yl-propionic acid on cultured mammalian cells.

Materials:

-

2-Pyrimidin-2-yl-propionic acid

-

Mammalian cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of 2-Pyrimidin-2-yl-propionic acid in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of 2-Pyrimidin-2-yl-propionic acid or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold change in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

This protocol is used to investigate the effect of 2-Pyrimidin-2-yl-propionic acid on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells grown in 6-well plates with 2-Pyrimidin-2-yl-propionic acid for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-